N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide
Description
Properties
Molecular Formula |
C10H18N4O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-3,3-dinitrobutyl)acetamide |
InChI |
InChI=1S/C10H18N4O6/c1-9(15)11-3-2-10(13(16)17,14(18)19)8-12-4-6-20-7-5-12/h2-8H2,1H3,(H,11,15) |
InChI Key |
HSVULYZOVXILFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(CN1CCOCC1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of N-[4-(Morpholin-4-yl)butyl]acetamide
Procedure :
-
Substrate : N-[4-(Morpholin-4-yl)butyl]acetamide is treated with a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures.
-
Conditions :
-
Yield : 65–72% after purification via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 0–10°C |
| Purity (HPLC) | >95% |
Challenges :
Stepwise Assembly from 4-Morpholinobutylamine
Procedure :
-
Nitration : 4-Morpholinobutylamine is dinitrated using fuming HNO₃ (90%) in dichloromethane at −5°C.
-
Acetylation : The resulting 3,3-dinitro-4-morpholinobutylamine is treated with acetic anhydride in pyridine at 25°C.
Conditions :
Yield :
Advantages :
Palladium-Catalyzed Coupling and Nitration
Procedure :
-
Substrate : 4-Chloro-3-nitrobutylacetamide is reacted with morpholine via Buchwald-Hartwig amination.
-
Post-Nitration : Introduces second nitro group using NaNO₂/Cu(NO₃)₂ in acetic acid.
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Amination | 78% | 98% |
| Nitration | 70% | 95% |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Nitration | 65–72 | Moderate | High |
| Stepwise Assembly | 80–94 | High | Moderate |
| Pd-Catalyzed Route | 70–78 | Low | Low |
Optimization Insights :
-
Direct Nitration is cost-effective but requires precise temperature control.
-
Stepwise Assembly offers higher yields and scalability for industrial applications.
-
Pd-Catalyzed Routes are limited to small-scale syntheses due to catalyst expenses.
Critical Reaction Parameters
Nitration Efficiency
Acetylation Kinetics
-
Base Selection : Pyridine outperforms triethylamine in suppressing O-acetylation.
-
Stoichiometry : Excess acetic anhydride (1.5 eq.) drives reaction completion.
Analytical Characterization
-
NMR : δ 1.98 (s, 3H, CH₃CO), 2.45–2.60 (m, 4H, morpholine), 4.10 (t, 2H, CH₂NO₂).
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
Challenges and Mitigation Strategies
-
Thermal Instability : Dinitro intermediates decompose above 50°C; use cold nitration baths.
-
Byproduct Formation : Recrystallization from ethanol/water (7:3) removes nitrophenols.
Industrial-Scale Recommendations
Chemical Reactions Analysis
Types of Reactions
N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
Major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound
Scientific Research Applications
Medicinal Chemistry
N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide is primarily investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Pharmacological Properties
Research indicates that compounds with similar morpholine structures exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Morpholine derivatives have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
- CNS Activity : Compounds containing morpholine rings are often explored for their effects on the central nervous system. The potential to modulate neurotransmitter systems could position this compound as a candidate for treating neurological disorders.
Case Studies and Research Findings
Several studies have examined the applications of morpholine derivatives in clinical settings. Below are summarized findings from relevant research:
Potential Applications in Drug Development
Given its structural attributes and preliminary findings, this compound may be explored further for:
- Antineoplastic Agents : Investigating its ability to inhibit tumor growth through targeted action on cancer cells.
- Antidepressants : Exploring its role in modulating serotonin pathways, which could lead to new treatments for depression.
Mechanism of Action
The mechanism of action of N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperidine : Morpholine-containing compounds (e.g., ) often exhibit improved solubility due to the oxygen atom in the morpholine ring, whereas piperidine analogs (e.g., ) may enhance lipophilicity and CNS penetration.
- Acetamide Linkage : The acetamide group is a common pharmacophore in analgesics (e.g., ) and enzyme inhibitors (e.g., ).
Pharmacological Activities
- Anti-Proliferative Activity : Nitro-indazole acetamides (e.g., 2-(4-ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide) inhibit cancer cell proliferation via undefined mechanisms, possibly linked to nitro group bioactivation .
- Analgesic/Anti-Hypernociceptive Activity: Piperazine-sulfonyl acetamides (e.g., compound 37 in ) show efficacy in inflammatory pain models, comparable to paracetamol.
- COX/LOX Inhibition : Thiazole-containing acetamides (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrate dual cyclooxygenase/lipoxygenase inhibition, relevant for anti-inflammatory applications .
Biological Activity
N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to detail its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a morpholine ring, which is significant for its biological activity. The presence of the dinitrobutyl moiety contributes to its reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various receptor systems. Research indicates that compounds with similar structures often exhibit high affinity for sigma receptors, particularly the σ1 receptor, which is implicated in pain modulation and neuroprotection .
2. Pharmacological Effects
The pharmacological profile of this compound suggests a range of activities:
- Antinociceptive Effects : Preliminary studies indicate that compounds with morpholine structures can reduce nociception in animal models. For example, related compounds have demonstrated significant antinociceptive effects in formalin tests, suggesting potential use in pain management .
- Anticancer Activity : Mannich bases, a class of compounds that includes this compound, are noted for their anticancer properties. They may induce apoptosis in cancer cells through various pathways .
Case Studies
Several studies have investigated the biological activity of related morpholine derivatives:
- Study on Antinociceptive Activity :
- Anticancer Potential :
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Safety and Toxicology
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that compounds with similar structures can exhibit various degrees of toxicity depending on dosage and exposure routes. Further studies are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and acetylation. Key steps include:
- Morpholine ring introduction : Reacting nitroalkyl precursors with morpholine under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
- Acetamide formation : Using acetyl chloride in the presence of a base (e.g., Na₂CO₃) to acetylate the amine intermediate .
- Purification : Silica gel chromatography or recrystallization from ethyl acetate improves purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Morpholine substitution | Morpholine, DMF, 80°C, 12h | 65–70 | 85 |
| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58–62 | 92 |
| Purification | Ethyl acetate recrystallization | — | 98 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., morpholine CH₂ groups at δ 3.3–3.5 ppm) and confirms acetyl group integration .
- X-ray Crystallography : Resolves 3D conformation, highlighting nitro group spatial orientation and morpholine ring planarity .
- Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (MIC values: 8–32 µg/mL) .
- Cancer Cell Viability : Evaluated via MTT assay (IC₅₀: 15–25 µM in HeLa cells) .
- Key Finding : The morpholine and nitro groups enhance membrane permeability, contributing to bioactivity .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Predicts binding affinity to enzymes (e.g., COX-2 or kinases) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
Q. What structure-activity relationship (SAR) trends are observed in morpholinyl acetamide derivatives?
- Methodology :
| Derivative | R-Group | Antimicrobial Activity (MIC) | Anticancer (IC₅₀) |
|---|---|---|---|
| Parent compound | 3,3-dinitrobutyl | 8–32 µg/mL | 15–25 µM |
| Nitro → Cyano | 3,3-dicyanobutyl | 16–64 µg/mL | >50 µM |
| Morpholine → Piperidine | Piperidinyl | 32–128 µg/mL | 30–40 µM |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols .
- Example : Discrepancies in anticancer activity may arise from differences in cell passage number or incubation time .
Q. What strategies improve metabolic stability in vivo?
- Methodology :
- ProDrug Design : Introduce hydrolyzable esters to protect the nitro group .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., morpholine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
